
3-Pyrimidin-5-yl-benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ピリミジン-5-イルベンジルアミンは、ベンジルアミン基にピリミジン環が結合した複素環化合物です。ピリミジン誘導体は、その多様な生物活性で知られており、医薬品化学で広く用いられています。
2. 製法
合成経路と反応条件
3-ピリミジン-5-イルベンジルアミンの合成は、通常、ピリミジン誘導体とベンジルアミンとの反応によって行われます。一般的な方法としては、ハロゲン化ピリミジンが塩基性条件下でベンジルアミンと反応する求核置換反応があります。 例えば、5-ブロモピリミジンは、炭酸カリウムなどの塩基の存在下でベンジルアミンと反応させて、3-ピリミジン-5-イルベンジルアミンを得ることができます .
工業生産方法
3-ピリミジン-5-イルベンジルアミンの工業生産方法は、通常、同様の求核置換反応を用いた大規模合成が行われます。このプロセスは、収率と純度が最適化されており、温度、溶媒、反応時間などの反応条件を厳密に制御することで、効率的な生産が確保されています。
3. 化学反応解析
反応の種類
3-ピリミジン-5-イルベンジルアミンは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-オキシドを生成するように酸化することができます。
還元: 還元反応により、ピリミジン環をジヒドロピリミジン誘導体に変換することができます。
置換: ベンジルアミン基は、置換反応に関与し、アミノ基が他の官能基に置き換わります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化アルキルや酸塩化物などの試薬を置換反応に使用することができます。
主な生成物
酸化: 3-ピリミジン-5-イルベンジルアミンのN-オキシド。
還元: ジヒドロピリミジン誘導体。
置換: さまざまな置換ベンジルアミン誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrimidin-5-yl-benzylamine typically involves the reaction of pyrimidine derivatives with benzylamine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with benzylamine under basic conditions. For example, 5-bromopyrimidine can be reacted with benzylamine in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure efficient production.
化学反応の分析
Types of Reactions
3-Pyrimidin-5-yl-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The benzylamine group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzylamine derivatives.
科学的研究の応用
3-ピリミジン-5-イルベンジルアミンは、科学研究で幅広い用途があります。
化学: より複雑な複素環化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 生物学的標的に作用する能力から、潜在的な治療薬として調査されています。
作用機序
3-ピリミジン-5-イルベンジルアミンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合して、その活性を調節することができます。例えば、特定のキナーゼを阻害することにより、細胞の増殖や増殖に関与するシグナル伝達経路を阻害する可能性があります。 具体的な分子標的と経路は、具体的な用途や使用状況によって異なります .
類似化合物との比較
類似化合物
ピリド[2,3-d]ピリミジン: 融合したピリミジン環を持つ類似の複素環化合物。
ピリド[3,4-d]ピリミジン: 異なる環融合パターンを持つ別の関連化合物。
ピリミジノ[4,5-d][1,3]オキサジン: ピリミジンに融合した追加の酸素含有環を持つ化合物.
独自性
3-ピリミジン-5-イルベンジルアミンは、反応性と官能基化の可能性を高めるベンジルアミン基が存在するため、ユニークです。これは、さまざまな生物活性化合物や材料の合成における汎用性の高い中間体となっています。
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
(3-pyrimidin-5-ylphenyl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-5-9-2-1-3-10(4-9)11-6-13-8-14-7-11/h1-4,6-8H,5,12H2 |
InChIキー |
VTATZKNDHNLJOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CN=CN=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


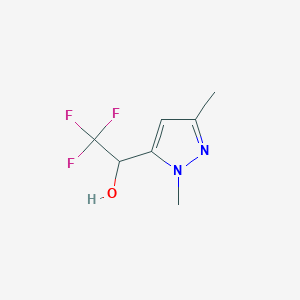
![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
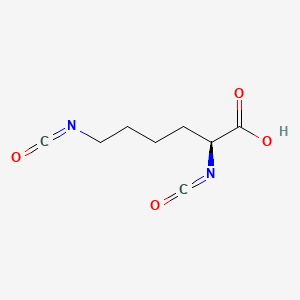
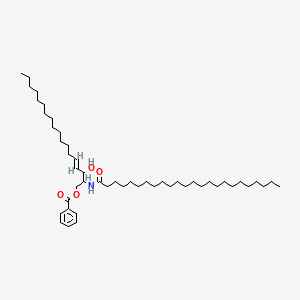
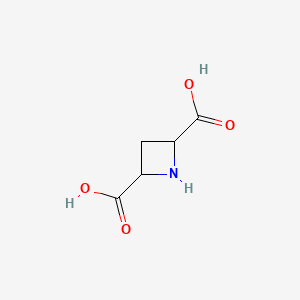
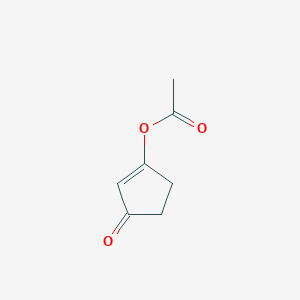
![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)
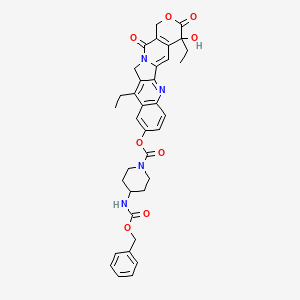
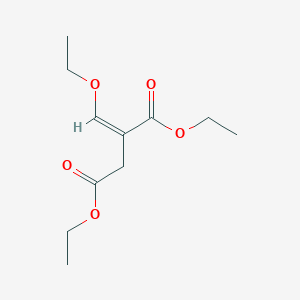
![1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-](/img/structure/B12283796.png)
![2',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12283798.png)
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)
![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
